molecular formula C9H17N B12315089 5-Cyclopropyl-2-methylpiperidine

5-Cyclopropyl-2-methylpiperidine

Katalognummer: B12315089
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: RQRUEJPFMRTQOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-2-methylpiperidine is a heterocyclic organic compound with the molecular formula C9H17N. It belongs to the class of piperidines, which are six-membered rings containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 5-cyclopropyl-2-methylpyridine using a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclopropyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines, which can be further utilized in the synthesis of complex molecules .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-2-methylpiperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Cyclopropyl-2-methylpiperidine is unique due to the presence of both a cyclopropyl and a methyl group on the piperidine ring. This unique structure imparts distinct pharmacological properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

5-cyclopropyl-2-methylpiperidine

InChI

InChI=1S/C9H17N/c1-7-2-3-9(6-10-7)8-4-5-8/h7-10H,2-6H2,1H3

InChI-Schlüssel

RQRUEJPFMRTQOC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CN1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.